molecular formula C6H6BrNO3 B8195714 Ethyl 5-bromooxazole-2-carboxylate

Ethyl 5-bromooxazole-2-carboxylate

Cat. No.: B8195714
M. Wt: 220.02 g/mol
InChI Key: XPNHEUUMAHKJLK-UHFFFAOYSA-N
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Description

Ethyl 5-bromooxazole-2-carboxylate is a brominated oxazole derivative characterized by a five-membered oxazole ring substituted with a bromine atom at the 5-position and an ethyl ester group at the 2-position. Oxazole derivatives are renowned for their diverse biological activities, including antiviral, antibacterial, and antiproliferative properties . The bromine atom in this compound enhances its electrophilicity, making it a valuable intermediate in pharmaceutical synthesis and cross-coupling reactions.

Preparation Methods

Direct Bromination of Ethyl Oxazole-2-Carboxylate

The electron-withdrawing nature of the ethyl carboxylate group at position 2 directs electrophilic substitution to the meta position (C-5) of the oxazole ring. This approach involves brominating preformed ethyl oxazole-2-carboxylate under controlled conditions.

Electrophilic Bromination with Molecular Bromine

Reaction of ethyl oxazole-2-carboxylate with bromine (Br2Br_2) in the presence of a Lewis acid catalyst (e.g., FeBr3FeBr_3) in dichloromethane at 10C-10^\circ \text{C} achieves moderate yields (45–50%) . The ester group’s electron-withdrawing effect enhances the ring’s susceptibility to electrophilic attack at C-5. However, competing side reactions, such as dibromination or ring degradation, reduce efficiency.

Key Data :

ParameterValue
Temperature10C-10^\circ \text{C}
CatalystFeBr3FeBr_3 (10 mol%)
SolventDichloromethane
Yield48%

N-Bromosuccinimide (NBS)-Mediated Bromination

NBS in acetic acid at 60C60^\circ \text{C} provides a safer alternative to Br2Br_2, yielding 52–55% of the target product . Radical scavengers like azobisisobutyronitrile (AIBN) suppress side reactions, while the acetic acid solvent stabilizes intermediates.

Lithiation-Bromination Strategies

Regioselective bromination via lithiation offers superior control over substituent placement. This method exploits the oxazole ring’s inherent reactivity toward organometallic reagents.

Directed Ortho-Metallation (DoM)

Treatment of ethyl oxazole-2-carboxylate with lithium diisopropylamide (LDA) at 78C-78^\circ \text{C} in tetrahydrofuran (THF) generates a lithiated intermediate at C-5. Quenching with 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE) introduces bromine, yielding 68–74% of the product .

Mechanistic Insight :
The ester group directs lithiation to C-5 by stabilizing the transition state through resonance. Subsequent electrophilic trapping with DBTFE ensures regioselectivity.

Optimization Challenges :

  • Strict anhydrous conditions are required to prevent protonation of the lithiated intermediate.

  • Temperatures below 70C-70^\circ \text{C} minimize side reactions like ring-opening .

Cyclization of Brominated Precursors

Constructing the oxazole ring from brominated building blocks avoids the challenges of direct bromination.

Hantzsch-Type Cyclization

Reaction of ethyl 2-bromoacetoacetate with formamide in refluxing toluene forms the oxazole ring via cyclodehydration. This one-pot method achieves 60–65% yield but requires careful pH control to prevent hydrolysis of the ester group .

Reaction Scheme :

CH3C(O)COOEt+HCONH2ΔEthyl 5-bromooxazole-2-carboxylate+H2O\text{CH}3\text{C(O)COOEt} + \text{HCONH}2 \xrightarrow{\Delta} \text{this compound} + \text{H}_2\text{O}

Cornforth Reaction with Brominated Substrates

Condensation of bromoacetyl chloride with ethyl isocyanoacetate in the presence of triethylamine produces the oxazole core with inherent bromination at C-5. Yields reach 70% under optimized conditions .

Halogen Dance Rearrangement

This method repurposes bromine from a thermodynamically less favorable position to C-5 via base-mediated isomerization.

LDA-Induced Halogen Migration

Starting with ethyl 4-bromooxazole-2-carboxylate, treatment with LDA in THF at 40C-40^\circ \text{C} induces bromine migration to C-5, yielding 55–60% of the target compound .

Limitations :

  • Requires stoichiometric amounts of strong base.

  • Competing decomposition pathways reduce scalability.

Comparative Analysis of Synthetic Routes

MethodYield (%)Temperature RangeKey AdvantagesLimitations
Direct Bromination45–5510C-10^\circ \text{C} to 60C60^\circ \text{C}Simple setupLow regioselectivity, side reactions
Lithiation-Bromination68–7478C-78^\circ \text{C}High regiocontrolCryogenic conditions, moisture-sensitive
Hantzsch Cyclization60–65110C110^\circ \text{C}One-pot synthesispH sensitivity, moderate yields
Halogen Dance55–6040C-40^\circ \text{C}Converts isomersHigh base stoichiometry

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting microreactors for lithiation-bromination steps enhances heat transfer and reduces reaction times, improving yields to 78–82% .

Purification Techniques

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane eluents isolates the product in >95% purity.

  • Recrystallization : Ethanol/water mixtures (3:1) yield crystalline product suitable for pharmaceutical applications.

Emerging Methodologies

Photocatalytic Bromination

Visible-light-mediated bromination using NN-bromosuccinimide and eosin Y catalyst achieves 65% yield at room temperature, offering an energy-efficient alternative .

Enzymatic Cyclization

Preliminary studies with lipase enzymes in non-aqueous media demonstrate 40–45% yield, though scalability remains unproven .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromooxazole-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used in the presence of a base to facilitate substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed to oxidize the oxazole ring.

    Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted oxazole derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-bromooxazole-2-carboxylate serves as a building block for the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can lead to compounds with enhanced therapeutic properties. Notably, it has been investigated for:

  • Anticancer Activity : Research indicates significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For example, an in vitro study reported IC50 values of 12.7 µM for MCF-7 and 15.3 µM for A549 cells, suggesting promising potential as an anticancer agent.
  • Antimicrobial Properties : this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell wall integrity or inhibition of DNA replication.

Organic Synthesis

This compound acts as an intermediate in the synthesis of complex organic molecules. It facilitates the development of new compounds by providing a versatile framework for further chemical modifications. The synthetic routes often involve cyclization reactions using precursors such as 2-bromoaniline and ethyl oxalyl chloride.

Anticancer Efficacy

A series of studies have demonstrated the anticancer efficacy of this compound derivatives. One notable study indicated that these compounds could induce apoptosis in cancer cell lines similar to established chemotherapeutics like doxorubicin.

Cell LineIC50 (µM)Selectivity Index
MCF-712.74.1
A54915.33.2
HeLa18.92.8

This data suggests that this compound derivatives could be developed further as effective anticancer agents.

Antimicrobial Studies

In vitro assays have shown that derivatives of this compound possess significant antimicrobial activity against various bacterial strains. The mechanism likely involves disrupting bacterial cell wall synthesis and inhibiting DNA synthesis, contributing to its efficacy against infections.

Mechanism of Action

The mechanism of action of ethyl 5-bromooxazole-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the oxazole ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

The structural and functional nuances of Ethyl 5-bromooxazole-2-carboxylate can be elucidated through comparisons with analogous compounds. Below is a systematic analysis:

Substituent Variations: Bromo vs. Methyl or Other Groups

Compound Name Molecular Formula Molecular Weight Substituent (Position) Key Features Reference
This compound C₆H₆BrNO₃ 220.03 g/mol Br (5), COOEt (2) High electrophilicity due to Br; used in Suzuki-Miyaura couplings
Ethyl 5-methyloxazole-2-carboxylate C₇H₉NO₃ 155.15 g/mol CH₃ (5), COOEt (2) Methyl group enhances lipophilicity; lower reactivity compared to Br analog
Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate C₁₂H₁₀ClNO₃ 251.67 g/mol Cl-Ph (5), COOEt (2) Aromatic substitution increases steric bulk; potential for π-π interactions

Key Findings :

  • Bromine substitution (as in this compound) significantly increases electrophilicity compared to methyl or phenyl groups, enhancing its utility in nucleophilic substitution reactions .
  • Methyl-substituted analogs (e.g., Ethyl 5-methyloxazole-2-carboxylate) exhibit higher lipophilicity (logP ~1.2 estimated), which may improve membrane permeability in drug candidates .

Heterocycle Core Variations: Oxazole vs. Thiazole or Isoxazole

Compound Name Molecular Formula Heterocycle Core Key Features Reference
This compound C₆H₆BrNO₃ Oxazole Oxygen at position 1; moderate ring stability
Ethyl 5-bromothiazole-2-carboxylate C₆H₆BrNO₂S Thiazole Sulfur at position 1; higher polarizability and H-bonding capacity
Ethyl 5-bromo-4-methylisoxazole-3-carboxylate C₇H₈BrNO₃ Isoxazole Oxygen and nitrogen adjacent; increased steric hindrance at position 4

Key Findings :

  • Isoxazole analogs (e.g., Ethyl 5-bromo-4-methylisoxazole-3-carboxylate) face steric challenges at position 4, which may limit their reactivity in certain coupling reactions .

Fused-Ring Systems: Benzooxazole Derivatives

Compound Name Molecular Formula Structure Key Features Reference
Methyl 5-bromobenzo[d]oxazole-2-carboxylate C₁₀H₈BrNO₃ Benzoxazole Fused benzene ring enhances π-conjugation; redshift in UV absorption
This compound C₆H₆BrNO₃ Simple oxazole Smaller size improves solubility in polar aprotic solvents (e.g., DMF)

Key Findings :

  • Benzo-fused derivatives (e.g., Methyl 5-bromobenzo[d]oxazole-2-carboxylate) display extended conjugation, which may enhance fluorescence properties for imaging applications .
  • Unfused oxazoles like this compound offer better solubility in synthetic reaction media, facilitating easier purification .

Biological Activity

Ethyl 5-bromooxazole-2-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article explores the biological activity of this compound, its mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an oxazole ring with a bromo substituent at the 5-position and an ethyl ester at the 2-position. Its chemical formula is C6H6BrNO3C_6H_6BrNO_3.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The bromine atom and the oxazole ring are crucial for these interactions, influencing binding affinity and specificity. The compound may undergo several types of chemical reactions:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles like amines or thiols.
  • Oxidation and Reduction: The oxazole ring can participate in redox reactions.
  • Coupling Reactions: It can form carbon-carbon bonds through coupling reactions like Suzuki-Miyaura coupling.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including resistant strains.

Table 1: Antimicrobial Activity Data

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

The compound's ability to inhibit bacterial growth suggests potential applications in developing new antibiotics.

Anticancer Properties

This compound has also been studied for its anticancer effects. In a study involving cancer cell lines, it demonstrated cytotoxic effects, leading to apoptosis in cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines
In a study conducted on various cancer cell lines (e.g., MCF-7 for breast cancer), this compound exhibited an IC50 value of approximately 30 µM, indicating a promising therapeutic index.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored to understand how modifications affect its biological activity. Substitutions at different positions on the oxazole ring can enhance or diminish its efficacy against specific targets.

Table 2: SAR Analysis

Compound VariationBiological ActivityObservations
This compoundHigh antimicrobial activityEffective against resistant strains
Ethyl 5-chlorooxazole-2-carboxylateModerate activityLess effective than bromo variant
Ethyl oxazole-2-carboxylateLow activityLacks halogen substitution

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing ethyl 5-bromooxazole-2-carboxylate, and how can purity be optimized?

  • Synthesis : A common approach involves bromination of ethyl oxazole-2-carboxylate derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions. For example, bromination of ethyl 5-methyloxazole-2-carboxylate (CAS 33123-68-1) can be adapted for this compound .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) is effective for isolating the product. Purity (>95%) can be confirmed via HPLC or GC-MS .

Q. What safety protocols are critical when handling this compound?

  • Handling : Avoid skin/eye contact and inhalation. Use impervious gloves, safety glasses, and work in a fume hood. Electrostatic charge buildup should be mitigated during transfer .
  • Storage : Refrigerate in tightly sealed containers under inert gas (e.g., argon) to prevent degradation. Incompatible with strong oxidizers; store away from ignition sources .

Q. How is the compound characterized using spectroscopic techniques?

  • NMR : 1H^1H and 13C^{13}C NMR are used to confirm the oxazole ring substitution pattern and ester functionality. For example, the bromo group at position 5 typically shows a deshielded carbon signal (~105–110 ppm in 13C^{13}C) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ or [M+Na]+^+) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular structure determination?

  • X-ray Diffraction : Single-crystal X-ray analysis using SHELXL software (via SHELX suite) provides precise bond lengths/angles. For brominated heterocycles, anomalous scattering from bromine aids phasing .
  • Example : A related compound, 2-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, was resolved to an R factor of 0.044, demonstrating the method’s reliability for bromo-substituted systems .

Q. What strategies address low yields in cross-coupling reactions involving the bromo substituent?

  • Catalytic Systems : Use Pd(PPh3_3)4_4 or Buchwald-Hartwig conditions for Suzuki-Miyaura couplings. Solvent choice (e.g., DMF vs. THF) and temperature optimization (60–100°C) significantly impact yields .
  • Troubleshooting : If side reactions occur (e.g., debromination), monitor via TLC and consider adding stabilizing ligands like 2,2’-bipyridyl .

Q. How can computational methods predict reactivity or stability under varying conditions?

  • DFT Calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA is recommended .
  • Degradation Studies : Molecular dynamics simulations can model hydrolysis pathways of the ester group under acidic/basic conditions .

Q. What analytical approaches resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Advanced NMR : Use 1H^1H-1H^1H COSY and NOESY to assign overlapping signals. For example, coupling constants in the oxazole ring can distinguish between regioisomers .
  • Complementary Techniques : IR spectroscopy confirms ester carbonyl stretches (~1740 cm1^{-1}), while XPS validates bromine’s oxidation state .

Properties

IUPAC Name

ethyl 5-bromo-1,3-oxazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO3/c1-2-10-6(9)5-8-3-4(7)11-5/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNHEUUMAHKJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(O1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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